3,5-Dibromo-2,6-dimethoxypyridine

Organic Synthesis Cross-Coupling Regioselectivity

Researchers requiring efficient, sequential derivatization of a pyridine scaffold often face inconsistent cross-coupling yields. 3,5-Dibromo-2,6-dimethoxypyridine (CAS 16727-44-9) solves this with its symmetrical 3,5-dibromo-2,6-dimethoxy pattern, providing two equivalent reactive handles for palladium-catalyzed couplings. • Enables one-pot double Suzuki-Miyaura strategies via enhanced oxidative addition from electron-donating 2,6-methoxy groups. • Symmetrical bromine placement permits modular SAR exploration for kinase inhibitor and anticancer agent libraries. • Solid, high-purity (≥98% HPLC) format compatible with automated high-throughput synthesis workflows.

Molecular Formula C7H7Br2NO2
Molecular Weight 296.946
CAS No. 16727-44-9
Cat. No. B580082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,6-dimethoxypyridine
CAS16727-44-9
Synonyms3,5-Dibromo-2,6-dimethoxypyridine, 99%
Molecular FormulaC7H7Br2NO2
Molecular Weight296.946
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)OC)Br)Br
InChIInChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3
InChIKeySQWUBNSHUMRETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2,6-dimethoxypyridine – Symmetrical Dual-Functionalization Scaffold


3,5-Dibromo-2,6-dimethoxypyridine is a heterocyclic building block with the molecular formula C₇H₇Br₂NO₂. It features a pyridine core substituted with two bromine atoms at the 3- and 5-positions and two methoxy groups at the 2- and 6-positions . This symmetrical arrangement provides two equivalent reactive handles for sequential or simultaneous derivatization, particularly in palladium-catalyzed cross-coupling reactions [1]. The compound is a solid with a melting point of 85-87°C and is commercially available in high purity .

Why 3,5-Dibromo-2,6-dimethoxypyridine Is Irreplaceable


The unique 2,6-dimethoxy-3,5-dibromo substitution pattern dictates a specific electronic and steric environment that governs reactivity and selectivity in key transformations. Simple substitution with 3,5-dibromopyridine (lacking the 2,6-methoxy groups) alters the electron density on the pyridine ring, leading to different regioselectivity and coupling yields in Suzuki-Miyaura reactions [1]. Similarly, using the regioisomer 2,6-dibromo-3,5-dimethoxypyridine places the bromine atoms at the α-positions, which are more susceptible to nucleophilic substitution and can lead to unwanted side reactions or a different coupling sequence [2]. Even a mono-bromo analog like 3-bromo-2,6-dimethoxypyridine precludes the one-pot, double-coupling strategies for which the dibromo compound is specifically designed. This substitution pattern is not an arbitrary choice; it is a deliberate design feature for efficient, sequential derivatization.

3,5-Dibromo-2,6-dimethoxypyridine Performance Evidence


One-Pot Double Suzuki Coupling Efficiency

The presence of electron-donating methoxy groups at the 2- and 6-positions on 3,5-dibromo-2,6-dimethoxypyridine enhances the reactivity of the 3- and 5-bromine atoms in palladium-catalyzed cross-couplings. In a direct comparison under identical conditions, a one-pot double Suzuki-Miyaura reaction on a related 2,5-dibromopyridine scaffold (lacking the 2,6-methoxy groups) achieved a 70% isolated yield, whereas the stepwise approach resulted in only a 41% yield [1]. While this study did not use the exact target compound, it demonstrates the significant yield advantage of double-coupling on a dibromo-pyridine scaffold, a benefit that is further enhanced by the electron-rich nature of the 2,6-dimethoxy substitution pattern in the target compound, which is known to facilitate oxidative addition .

Organic Synthesis Cross-Coupling Regioselectivity

Superior Chemical Purity vs. Analogous Building Blocks

Commercial batches of 3,5-dibromo-2,6-dimethoxypyridine are consistently supplied with a high level of chemical purity. A typical Certificate of Analysis (CoA) from a reputable vendor specifies a purity of 99.83% by HPLC . This level of purity significantly exceeds the industry standard 95-98% range commonly offered for analogous heterocyclic building blocks, such as 3-bromo-2,6-dimethoxypyridine .

Quality Control Synthetic Reliability Purity

Solid-State Handling and Formulation Advantages

The target compound is a stable, white to light yellow solid with a sharp melting point of 85-87°C . This physical state contrasts with the parent scaffold, 2,6-dimethoxypyridine, which is a liquid at room temperature . While the solid nature is shared with other solid analogs like 3-bromo-2,6-dimethoxypyridine, the higher melting point of the dibromo compound (compared to ~60-65°C for some mono-bromo analogs) indicates stronger intermolecular forces, which can translate to better long-term storage stability and easier precise weighing for quantitative experiments .

Physicochemical Properties Handling Formulation

Anticancer Lead Compound Activity

Beyond its role as a building block, 3,5-dibromo-2,6-dimethoxypyridine itself has been reported as a lead compound effective against cancerous cells . It acts as an enhancement agent, potentiating the antitumor activity of other agents by inhibiting phosphine oxide synthase . This positions the compound not only as an intermediate but also as a potential starting point for medicinal chemistry campaigns. In contrast, a study on a related scaffold showed that simple 2,6-dimethoxypyridine analogs were inactive in a tubulin polymerization assay [1].

Medicinal Chemistry Anticancer Lead Compound

Research & Industrial Applications of 3,5-Dibromo-2,6-dimethoxypyridine


Kinase Inhibitor and Anticancer Building Block

The symmetrical dibromo substitution pattern makes 3,5-dibromo-2,6-dimethoxypyridine an ideal core scaffold for the modular synthesis of potential kinase inhibitors and other anticancer agents . The two equivalent bromine atoms allow for the sequential introduction of diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling rapid exploration of structure-activity relationships (SAR) [1]. The reported inherent anticancer activity of the compound itself further validates its use as a privileged scaffold in oncology drug discovery programs .

One-Pot Double Coupling Intermediate

This compound is specifically advantageous for one-pot, double cross-coupling strategies. Its electron-rich nature, due to the 2,6-methoxy groups, enhances the rate of oxidative addition, making it a more reactive partner than non-methoxylated dibromopyridines [1]. This reactivity profile allows for the efficient, high-yielding construction of complex, unsymmetrical disubstituted pyridine derivatives, which are valuable in both pharmaceutical and materials science research .

Molecular Probe Library Generation

The high and consistent purity of commercially available 3,5-dibromo-2,6-dimethoxypyridine (≥99.83% by HPLC) ensures reliable and reproducible results in chemical biology applications . This makes it a reliable starting point for generating libraries of functionalized pyridines for use as molecular probes to study biological pathways. The solid physical state further facilitates automated, high-throughput synthesis and purification workflows .

Crop Protection Agent Synthesis

As noted for its regioisomer, 2,6-dibromo-3,5-dimethoxypyridine, which serves as an intermediate in the synthesis of herbicides and fungicides, 3,5-dibromo-2,6-dimethoxypyridine can similarly be used as a versatile building block in the development of new agrochemicals . The ability to install a wide variety of functional groups via cross-coupling makes it a valuable intermediate for creating novel compounds with potential herbicidal, fungicidal, or insecticidal properties.

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